molecular formula C16H18FN3O2 B021493 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline CAS No. 110719-56-7

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

Cat. No. B021493
M. Wt: 303.33 g/mol
InChI Key: WZGKLDAQBCEGIR-UHFFFAOYSA-N
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Description

“1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline” is a synthetic analogue of nalidixic acid . It belongs to the family of fluoroquinolones, which are broad-spectrum antibiotics . These compounds have shown high antibacterial activity and a wide spectrum surpassing many antibiotics .


Synthesis Analysis

The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into various positions or by means of annelation . Improved synthetic procedures have been applied to obtain 1-ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 1-ethyl-6-fluoro-7-(piperazinyl-1)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of “1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline” is C16H18FN3O2 . The structure includes a quinolone skeleton with a fluorine atom at C-6 and a piperazine moiety at the 7 position .


Chemical Reactions Analysis

Fluoroquinolones exhibit enhanced penetration ability through cell membranes and affect bacteria reproduction by inhibiting bacterial DNA-gyrase . This specific mechanism of action allows fluoroquinolones to be effective against infectious diseases caused by strains resistant to many other classes of antibacterials .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGKLDAQBCEGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149370
Record name 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

CAS RN

110719-56-7
Record name 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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